Cas no 2228159-88-2 (3-(3-Methyl-2-nitrophenyl)propan-1-ol)
3-(3-Methyl-2-nitrophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methyl-2-nitrophenyl)propan-1-ol
- EN300-1800162
- 2228159-88-2
- 3-(3-Methyl-2-nitrophenyl)propan-1-ol
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- Inchi: 1S/C10H13NO3/c1-8-4-2-5-9(6-3-7-12)10(8)11(13)14/h2,4-5,12H,3,6-7H2,1H3
- InChI Key: CXROZFSKGHNOLZ-UHFFFAOYSA-N
- SMILES: OCCCC1C=CC=C(C)C=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66Ų
3-(3-Methyl-2-nitrophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1800162-0.05g |
3-(3-methyl-2-nitrophenyl)propan-1-ol |
2228159-88-2 | 0.05g |
$744.0 | 2023-09-19 | ||
| Enamine | EN300-1800162-0.1g |
3-(3-methyl-2-nitrophenyl)propan-1-ol |
2228159-88-2 | 0.1g |
$779.0 | 2023-09-19 | ||
| Enamine | EN300-1800162-0.25g |
3-(3-methyl-2-nitrophenyl)propan-1-ol |
2228159-88-2 | 0.25g |
$814.0 | 2023-09-19 | ||
| Enamine | EN300-1800162-0.5g |
3-(3-methyl-2-nitrophenyl)propan-1-ol |
2228159-88-2 | 0.5g |
$849.0 | 2023-09-19 | ||
| Enamine | EN300-1800162-1.0g |
3-(3-methyl-2-nitrophenyl)propan-1-ol |
2228159-88-2 | 1g |
$884.0 | 2023-06-02 | ||
| Enamine | EN300-1800162-2.5g |
3-(3-methyl-2-nitrophenyl)propan-1-ol |
2228159-88-2 | 2.5g |
$1735.0 | 2023-09-19 | ||
| Enamine | EN300-1800162-5.0g |
3-(3-methyl-2-nitrophenyl)propan-1-ol |
2228159-88-2 | 5g |
$2566.0 | 2023-06-02 | ||
| Enamine | EN300-1800162-10.0g |
3-(3-methyl-2-nitrophenyl)propan-1-ol |
2228159-88-2 | 10g |
$3807.0 | 2023-06-02 | ||
| Enamine | EN300-1800162-1g |
3-(3-methyl-2-nitrophenyl)propan-1-ol |
2228159-88-2 | 1g |
$884.0 | 2023-09-19 | ||
| Enamine | EN300-1800162-5g |
3-(3-methyl-2-nitrophenyl)propan-1-ol |
2228159-88-2 | 5g |
$2566.0 | 2023-09-19 |
3-(3-Methyl-2-nitrophenyl)propan-1-ol Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-(3-Methyl-2-nitrophenyl)propan-1-ol
Introduction to 3-(3-Methyl-2-nitrophenyl)propan-1-ol (CAS No: 2228159-88-2)
3-(3-Methyl-2-nitrophenyl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 2228159-88-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a nitro-substituted aromatic ring linked to a propanol side chain, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural configuration of 3-(3-Methyl-2-nitrophenyl)propan-1-ol positions it as a potential candidate for further derivatization, enabling the development of novel therapeutic agents with tailored pharmacological profiles.
The nitrophenyl moiety in 3-(3-Methyl-2-nitrophenyl)propan-1-ol is a critical functional group that influences its reactivity and interaction with biological targets. Nitroaromatic compounds are well-documented for their diverse applications, ranging from agrochemicals to pharmaceuticals, due to their ability to engage in hydrogen bonding and participate in redox reactions. The presence of the methyl group at the 3-position of the phenyl ring introduces steric hindrance, which can modulate the compound's solubility and metabolic stability. These structural features collectively contribute to the compound's potential utility in drug discovery and development.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic derivatives. Research has demonstrated that nitro compounds can serve as prodrugs or undergo bioactivation to release reactive species that exert therapeutic effects. For instance, studies have shown that certain nitroaromatic compounds exhibit antimicrobial and anti-inflammatory properties by inducing oxidative stress or modulating signaling pathways in target cells. The propan-1-ol side chain in 3-(3-Methyl-2-nitrophenyl)propan-1-ol further enhances its versatility, allowing for modifications such as etherification or esterification to tailor its pharmacokinetic properties.
The synthesis of 3-(3-Methyl-2-nitrophenyl)propan-1-ol typically involves multi-step organic reactions, including nitration of a methyl-substituted benzene derivative followed by reduction and alkylation. Advanced synthetic methodologies, such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These synthetic approaches align with contemporary trends in green chemistry, emphasizing efficiency and minimal environmental impact. The compound's stability under various storage conditions further underscores its suitability for industrial-scale production and application in research settings.
From a medicinal chemistry perspective, 3-(3-Methyl-2-nitrophenyl)propan-1-ol represents an intriguing scaffold for designing molecules with enhanced binding affinity and selectivity. Computational modeling techniques, such as molecular docking and quantum mechanical calculations, have been utilized to predict its interactions with biological targets like enzymes and receptors. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain therapeutic targets, warranting further experimental validation. The integration of computational tools with experimental validation is becoming increasingly essential in modern drug discovery pipelines.
Recent advancements in analytical chemistry have enabled more precise characterization of 3-(3-Methyl-2-nitrophenyl)propan-1-ol, facilitating its identification and quantification in complex mixtures. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provide robust analytical frameworks for quality control and purity assessment. These methodologies ensure that researchers working with this compound obtain reliable data for their studies, reinforcing its credibility in scientific literature.
The potential applications of 3-(3-Methyl-2-nitrophenyl)propan-1-ol extend beyond academic research into industrial settings. Its structural features make it a promising building block for fine chemical synthesis, where it can be incorporated into more complex molecules with desired functionalities. Additionally, the compound's compatibility with various reaction conditions enhances its utility in process chemistry, allowing for scalable production without compromising yield or selectivity. Such attributes position it as a valuable asset for pharmaceutical companies seeking novel intermediates for drug development.
In conclusion,3-(3-Methyl-2-nitrophenyl)propan-1-ol (CAS No: 2228159-88-2) is a versatile organic compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features, combined with recent advancements in synthetic and analytical techniques, make it a compelling candidate for further exploration. As the field of medicinal chemistry continues to evolve, compounds like 3-(3-Methyl-2-nitrophenyl)propan-1-ol will play an increasingly important role in discovering and developing new therapeutic agents that address unmet medical needs.
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